4-Methoxybenzhydrazide

Antibacterial Hydrazone Derivatives Gram-Positive Selectivity

Choose 4-Methoxybenzhydrazide for the decisive para-methoxy advantage: its electron-donating character enhances hydrazide nitrogen nucleophilicity for efficient Schiff base formation and metal complex synthesis. Delivers exclusive anti-S. aureus activity in hydrazone derivatives, eliminating Gram-negative off-target screening burden. Remains stable under standard cyclocondensation without protection—achieves up to 89% one-step yields for 1,3,4-oxadiazoles and triazoles, unlike 4-hydroxybenzhydrazide. Predictable intermolecular N-H···O and N-H···N hydrogen-bonding network for crystal engineering. Non-hygroscopic solid for reliable scale-up handling. ≥98% purity.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 3290-99-1
Cat. No. B1204538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzhydrazide
CAS3290-99-1
Synonyms4-methoxybenzohydrazide
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NN
InChIInChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
InChIKeyREKQLYUAUXYJSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzhydrazide (CAS 3290-99-1) Procurement Guide: Core Properties and Research Utility


4-Methoxybenzhydrazide (p-Anisohydrazide, CAS 3290-99-1, C8H10N2O2, MW 166.18) is a para-methoxy substituted aromatic hydrazide that serves as a versatile building block in medicinal chemistry and materials science. The compound features a hydrazide functional group (-CONHNH2) attached to a 4-methoxyphenyl ring, conferring an electron-rich aromatic system with XLogP3 of 0.2, two hydrogen bond donors, and three hydrogen bond acceptors [1]. Its synthetic utility spans the preparation of hydrazone ligands, 1,3,4-oxadiazoles, triazoles, and metal complexes, with reported antimicrobial, antileishmanial, and anticancer activities in derivative forms [2]. Commercially available at ≥97% purity (HPLC) with melting point 136–140 °C, the compound is stable under recommended storage conditions and is supplied by major vendors including Sigma-Aldrich, Thermo Scientific, and TCI [1].

4-Methoxybenzhydrazide (CAS 3290-99-1) vs. Generic Hydrazides: Why Substituent Position Matters for Research Outcomes


The para-methoxy substitution on 4-Methoxybenzhydrazide is not a trivial structural variation but a determinant of electronic character, steric profile, and biological selectivity that precludes simple interchange with other benzohydrazide derivatives. Compared to unsubstituted benzhydrazide, the electron-donating methoxy group at the para position increases electron density on the aromatic ring and modulates the nucleophilicity of the hydrazide nitrogen atoms, directly affecting condensation kinetics and the stability of resulting Schiff base complexes [1]. Relative to 4-hydroxybenzhydrazide, the methoxy group cannot participate in hydrogen bonding as a proton donor in the same manner, altering crystal packing and metal coordination geometry [2]. Against 4-nitrobenzhydrazide, the methoxy derivative exhibits opposite electronic effects (electron-donating vs. electron-withdrawing), leading to divergent reactivity in cyclocondensation reactions and different pharmacological profiles . These substitution-dependent differences manifest as quantifiable variations in antibacterial potency, anticancer IC50 values, and synthetic yield efficiency, as documented in the evidence sections below.

4-Methoxybenzhydrazide (CAS 3290-99-1): Quantitative Head-to-Head Evidence for Procurement Decisions


Gram-Positive Selective Antibacterial Activity of 4-Methoxybenzhydrazide-Derived Hydrazones vs. Parent Hydrazide

Aroylhydrazones synthesized from 4-Methoxybenzhydrazide (compounds 1 and 2) demonstrated in vitro antibacterial activity exclusively against Gram-positive Staphylococcus aureus, with no detectable activity against tested Gram-negative strains. This selective antibacterial profile is a direct consequence of the 4-methoxy substitution pattern, which influences the molecular geometry and target protein binding affinity of the resulting hydrazones [1]. Unsubstituted benzhydrazide-derived hydrazones typically exhibit broader-spectrum but less potent activity against Gram-positive organisms [2].

Antibacterial Hydrazone Derivatives Gram-Positive Selectivity

Differential Anticancer Potency of Zinc(II) Complexes Bearing 4-Methoxybenzhydrazide-Derived Schiff Base Ligands

Three asymmetric tridentate Schiff base ligands (L1, L2, L3) prepared via condensation of 4-Methoxybenzhydrazide with picolinaldehyde, 1-(pyridin-2-yl)ethanone, and phenyl(pyridin-2-yl)methanone were complexed with zinc(II). Complex 2 exhibited the highest anticancer activity across all three tested cell lines, while complex 3 showed the least activity. The differential potency is attributable to the ligand structure derived from the 4-methoxybenzohydrazide scaffold [1]. Comparative data for zinc complexes of unsubstituted benzhydrazide-derived ligands show generally lower potency under similar assay conditions [2].

Anticancer Zinc Complexes Schiff Base Ligands

Improved Synthetic Yield vs. 4-Hydroxybenzhydrazide in Hydrazone Formation

4-Methoxybenzhydrazide reacts efficiently with ketones and aldehydes to form hydrazones, with reported yields for derivative synthesis reaching 89% in optimized conditions [1]. In contrast, 4-hydroxybenzhydrazide often requires protection of the phenolic hydroxyl group to prevent side reactions during condensation, resulting in lower net yields (typically 60-75%) for unprotected one-step procedures [2]. The methoxy group is stable under standard hydrazone formation conditions, eliminating the need for protection-deprotection sequences.

Synthesis Yield Hydrazone Formation Methoxy vs. Hydroxy

Distinct Hydrogen Bonding Network and Crystal Packing vs. 4-Hydroxybenzhydrazide

Single-crystal X-ray diffraction analysis reveals that 4-Methoxybenzhydrazide is stabilized by three intermolecular hydrogen bonds of the N-H···O and N-H···N types, along with two intramolecular interactions (N-H···O and C-H···O) [1]. In contrast, 4-hydroxybenzhydrazide participates in a more extensive hydrogen bonding network involving the phenolic -OH group as both donor and acceptor, leading to different crystal packing density and solubility characteristics [2]. The methoxy compound exhibits slightly lower water solubility but improved solubility in organic solvents compared to the hydroxy analog.

Crystallography Hydrogen Bonding Solid-State Stability

Computational Electronic Parameters Differentiating 4-Methoxybenzhydrazide from 4-Nitrobenzhydrazide

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level for 4-Methoxybenzhydrazide reveal frontier orbital energies and charge distributions consistent with an electron-rich aromatic system due to the para-methoxy substituent [1]. In contrast, 4-nitrobenzhydrazide, bearing a strong electron-withdrawing group, exhibits a significantly lower HOMO energy and higher electrophilicity index [2]. These electronic differences manifest in divergent reactivity: the methoxy derivative favors electrophilic aromatic substitution at ortho positions, while the nitro derivative is deactivated toward electrophiles and instead undergoes nucleophilic substitution.

DFT Calculation Electronic Properties SAR

Commercial Purity Benchmarking: 4-Methoxybenzhydrazide vs. 4-Hydroxybenzhydrazide Specifications

4-Methoxybenzhydrazide is routinely available at ≥97% purity (HPLC) with melting point 136–140 °C and is characterized as a white to off-white crystalline solid . 4-Hydroxybenzhydrazide, while also commercially available at ≥97% purity, is hygroscopic and requires more stringent storage conditions to prevent degradation, often including desiccants . The methoxy derivative is stable under recommended storage conditions (cool, dark, room temperature) and is incompatible only with strong oxidizing agents .

Purity Quality Control Procurement Specifications

4-Methoxybenzhydrazide (CAS 3290-99-1): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Gram-Positive Selective Antibacterial Lead Optimization

Research groups developing narrow-spectrum antibacterial agents targeting Staphylococcus aureus should prioritize 4-Methoxybenzhydrazide as a starting material. Hydrazone derivatives synthesized from this compound exhibit exclusive activity against Gram-positive S. aureus, providing a defined phenotype for SAR expansion without confounding activity against Gram-negative strains [1]. This selectivity is not observed with unsubstituted benzhydrazide-derived hydrazones, which typically show broader-spectrum activity [2]. The methoxy substitution thus enables focused medicinal chemistry campaigns with reduced off-target screening burden.

Coordination Chemistry: Synthesis of Tunable Schiff Base Ligands for Metallodrug Development

Investigators designing zinc(II), copper(II), or ruthenium(II) complexes for anticancer or catalytic applications should select 4-Methoxybenzhydrazide over 4-hydroxybenzhydrazide or unsubstituted benzhydrazide. The electron-donating methoxy group enhances the nucleophilicity of the hydrazide nitrogen, facilitating efficient Schiff base formation with aldehydes and ketones [1]. Resulting zinc(II) complexes demonstrate differential anticancer potency across multiple cell lines, with complex 2 showing highest activity among the series, indicating that the 4-methoxy scaffold provides a tunable platform for potency optimization [2]. Ruthenium(II) hydrazone complexes derived from this scaffold exhibit substantial DNA binding and cleavage activity [3].

Process Chemistry: High-Yield Synthesis of Heterocyclic Building Blocks

Industrial process chemists synthesizing 1,3,4-oxadiazoles, triazoles, or thiazoles should employ 4-Methoxybenzhydrazide as the preferred hydrazide component. The methoxy group remains stable under standard cyclocondensation conditions without requiring protection, enabling one-step transformations with yields up to 89% for certain derivatives [1]. This contrasts with 4-hydroxybenzhydrazide, which often necessitates protection-deprotection sequences that reduce net yield and increase process complexity. The non-hygroscopic nature of 4-Methoxybenzhydrazide further simplifies handling and storage at scale [2].

Materials Science: Design of Hydrogen-Bonded Organic Frameworks (HOFs)

Crystal engineers and supramolecular chemists constructing hydrogen-bonded organic frameworks should consider 4-Methoxybenzhydrazide as a tecton. The compound self-assembles through a defined network of three intermolecular N-H···O and N-H···N hydrogen bonds, complemented by two intramolecular interactions [1]. This predictable hydrogen bonding pattern differs from that of 4-hydroxybenzhydrazide, which involves additional phenolic -OH interactions and produces distinct crystal packing motifs [2]. The methoxy group modulates the electron density on the aromatic ring, offering an additional handle for tuning π-π stacking interactions in solid-state assemblies.

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